molecular formula C10H9N3O2 B13690344 methyl 2-(1H-1,2,4-triazol-5-yl)benzoate

methyl 2-(1H-1,2,4-triazol-5-yl)benzoate

Cat. No.: B13690344
M. Wt: 203.20 g/mol
InChI Key: PFLYZDRXROWETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,2,4-triazol-5-yl)benzoate typically involves the reaction of 2-(1H-1,2,4-triazol-5-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,4-triazol-5-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antifungal activity may involve the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate is unique due to its specific triazole ring position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 2-(1H-1,2,4-triazol-5-yl)benzoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-5-3-2-4-7(8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13)

InChI Key

PFLYZDRXROWETF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.